molecular formula C14H18N4O3 B6156404 1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 675112-03-5

1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B6156404
CAS No.: 675112-03-5
M. Wt: 290.3
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it a valuable target for synthetic and biological studies.

Preparation Methods

The synthesis of 1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the construction of the pyrazolo[3,4-b]pyridine core followed by the introduction of the ethyl and oxan-4-ylamino substituents. One common synthetic route starts with the reaction of a suitable pyrazole derivative with a pyridine derivative under acidic conditions to form the pyrazolopyridine core.

Chemical Reactions Analysis

1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. The oxan-4-ylamino group plays a crucial role in the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be compared with other pyrazolopyridine derivatives, such as:

  • 1-methyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
  • 1-ethyl-4-[(morpholin-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
  • 1-ethyl-4-[(piperidin-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

These compounds share a similar core structure but differ in the substituents attached to the pyrazolopyridine ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .

Properties

CAS No.

675112-03-5

Molecular Formula

C14H18N4O3

Molecular Weight

290.3

Purity

95

Origin of Product

United States

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